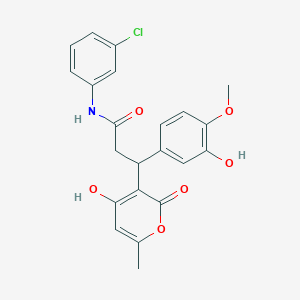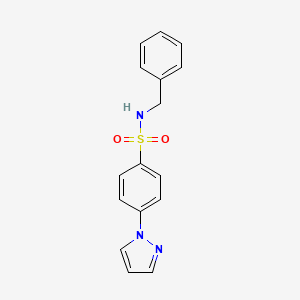![molecular formula C11H5N5O2 B14941763 6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one](/img/structure/B14941763.png)
6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one is a heterocyclic compound that features a unique fusion of chromene, triazole, and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of β-carbonyl-substituted benzo[f]chromenes with appropriate triazole and triazine derivatives under reflux conditions . The reaction is usually carried out in acetic acid as a solvent, and the mixture is heated for an extended period to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the triazine ring, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activity.
Scientific Research Applications
Biology: It has shown promise as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research has indicated potential anticancer activity, making it a candidate for further investigation in drug development
Industry: Its unique structure makes it suitable for use in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound shares a similar triazole-triazine fusion and has been studied for its potential as a CDK2 inhibitor.
[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-one: Another related compound with a triazine core, known for its antiviral properties.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine: This compound is used in the development of energetic materials due to its high nitrogen content.
Uniqueness
6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one is unique due to its chromene moiety, which imparts additional chemical and biological properties. This fusion enhances its potential as a versatile scaffold for the development of novel bioactive compounds and advanced materials.
Properties
Molecular Formula |
C11H5N5O2 |
|---|---|
Molecular Weight |
239.19 g/mol |
IUPAC Name |
8-oxa-11,12,14,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one |
InChI |
InChI=1S/C11H5N5O2/c17-10-8-9(6-3-1-2-4-7(6)18-10)16-11(15-14-8)12-5-13-16/h1-5H |
InChI Key |
QHMITUUJTWPVGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)N=NC4=NC=NN34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(4-Bromo-1H-pyrazol-3-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B14941680.png)
![4-(2-fluorophenyl)-3-(furan-2-yl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14941687.png)
![3-Cyclopropyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941690.png)

![7-[(E)-2-(dimethylamino)ethenyl]-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14941697.png)
![N-(3,4-dimethylphenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide](/img/structure/B14941704.png)
![1-(3-chlorophenyl)-7-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B14941739.png)
![Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B14941747.png)
![1-[2,2-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone](/img/structure/B14941755.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one](/img/structure/B14941767.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14941772.png)

![6-chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14941777.png)
